Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features both oxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. The process may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors like 3,5-dimethyl-1,2-oxazole.
Formation of the Thiazole Ring: This involves the cyclization of thioamide with α-haloketones.
Coupling Reactions: The oxazole and thiazole rings are then coupled through acylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.
Scientific Research Applications
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other oxazole and thiazole derivatives.
Thiazole Derivatives: Compounds like thiazole-4-carboxylate and thiazole-5-carboxylate.
Oxazole Derivatives: Compounds like oxazole-4-carboxylate and oxazole-5-carboxylate.
Uniqueness
The uniqueness of This compound lies in its specific combination of oxazole and thiazole rings, which may confer unique biological activities and chemical properties not found in other similar compounds.
Biological Activity
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 930691-36-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₇N₃O₄S
- Molecular Weight : 323.37 g/mol
- Structure : The structure features a thiazole ring and an oxazole moiety, which are known to contribute to biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazole derivatives. This compound was evaluated against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 7.8 | |
Escherichia coli | 15.6 | |
Bacillus subtilis | 7.8 | |
Pseudomonas aeruginosa | 15.6 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, outperforming traditional antibiotics like oxytetracycline.
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity. A study reported its effectiveness against several fungal strains:
Antifungal Activity Results
The antifungal efficacy suggests that this compound could be a promising candidate for developing new antifungal agents.
The mechanisms underlying the biological activities of this compound involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways in fungi. The structural components such as the thiazole and oxazole rings are crucial for interacting with microbial targets.
Case Studies and Research Findings
- Study on Thiazole Derivatives : A comprehensive study synthesized various thiazole derivatives and assessed their biological activities. The findings indicated that modifications at specific positions on the thiazole ring could enhance antibacterial efficacy significantly compared to standard treatments .
- Antifungal Screening : A screening of multiple thiazole derivatives revealed that those with oxazole substitutions exhibited enhanced antifungal properties against resistant strains of fungi .
- SAR Studies : Structure-activity relationship (SAR) analyses have shown that specific functional groups on the thiazole and oxazole rings are essential for achieving optimal biological activity .
Properties
Molecular Formula |
C14H17N3O4S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-5-20-13(19)12-8(3)15-14(22-12)16-11(18)6-10-7(2)17-21-9(10)4/h5-6H2,1-4H3,(H,15,16,18) |
InChI Key |
OFCZBGNZZNHULV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(ON=C2C)C)C |
Origin of Product |
United States |
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